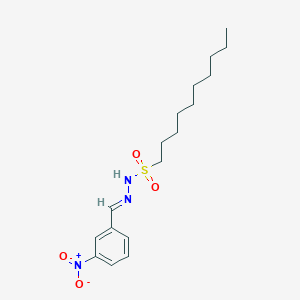
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DMPP, is a piperazine derivative that has been extensively studied for its potential applications in medicinal chemistry. DMPP has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation. 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain. Additionally, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine has not been extensively studied for its toxicity, so caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine derivatives with improved solubility and bioavailability. Another area of interest is the study of 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other therapeutic agents, such as chemotherapeutic drugs, to enhance its antitumor effects. Additionally, further research is needed to understand the mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine and its potential applications in the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a number of methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-pyridinecarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting 1-(2,3-dimethylphenyl)-4-(3-pyridinylcarbonyl)piperazine can be purified through a variety of techniques, including recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-5-3-7-17(15(14)2)20-9-11-21(12-10-20)18(22)16-6-4-8-19-13-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYIKNMPSWCHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5698111 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)




![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)


